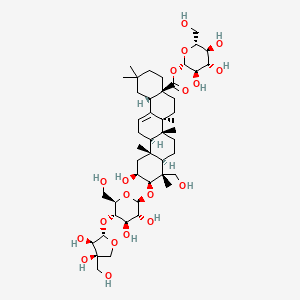

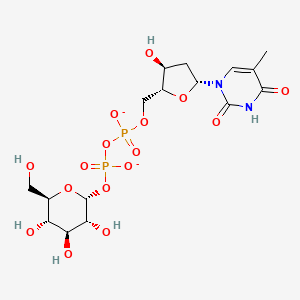

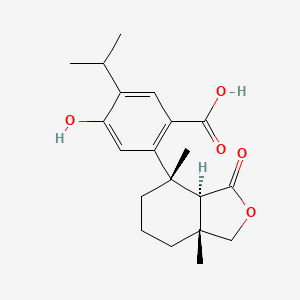

Arganine G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arganine G is a natural product found in Argania spinosa with data available.

Scientific Research Applications

Metabolic Versatility of Arginine

Arginine, a semiessential amino acid in humans, is recognized for its extensive metabolic versatility. It serves as a precursor for numerous critical compounds including urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. The complex and highly regulated pathways of arginine metabolism underscore its significant role in both whole-body and cellular levels. Notably, arginine's limited availability can specifically influence the expression of genes involved in its own metabolism, highlighting its intricate involvement in various biological processes (S. Morris, 2006).

Arginine in Endothelial Function and Vascular Health

Arginine's role extends to the regulation of endothelial function and vascular tone, with significant implications for conditions such as hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus. Supplementation studies have explored arginine's potential in improving vascular health and mitigating disease progression, underscoring its importance in cardiovascular research (J. Gambardella et al., 2020).

Arginine in Metabolic Engineering and Industrial Production

The industrial production of L-arginine and its derivatives has been a focus of research, utilizing microorganisms for enhanced production. Advances in metabolic engineering have facilitated the development of strains capable of higher arginine titers, contributing to both medicinal and industrial applications. This area of research not only aims at improving arginine production efficiencies but also explores the production of valuable arginine-derived compounds like L-ornithine and putrescine, which have applications ranging from medical therapies to bio-based polymer production (J. Shin & S. Lee, 2014).

Role of Arginine in Protein Interactions and Stability

Arginine has been identified as a key agent in suppressing protein aggregation and enhancing protein solubility during refolding and purification processes. Its mechanism, while not fully elucidated, is believed to involve weak interactions with proteins, affecting their solubility and stability. This property of arginine is leveraged in biotechnological applications to improve protein yield and functionality, offering insights into protein chemistry and potential therapeutic applications (T. Arakawa et al., 2007).

properties

Product Name |

Arganine G |

|---|---|

Molecular Formula |

C47H76O19 |

Molecular Weight |

945.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O19/c1-41(2)11-13-46(40(59)66-38-32(56)30(54)29(53)25(17-48)62-38)14-12-44(5)22(23(46)15-41)7-8-28-42(3)16-24(52)36(43(4,19-50)27(42)9-10-45(28,44)6)65-37-33(57)31(55)34(26(18-49)63-37)64-39-35(58)47(60,20-51)21-61-39/h7,23-39,48-58,60H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-,42-,43-,44+,45+,46-,47+/m0/s1 |

InChI Key |

IREDSSCMDSSSOX-CRRABXGMSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@](CO8)(CO)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(CO7)(CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

synonyms |

3-O-apiofuranosyl-1-4-glucopyranosyl--28-O-glucopyranosyl-bayogenin arganine G |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)

![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)